molecular formula C9H11BrOZn B13907165 2-Methoxyphenethylzinc bromide

2-Methoxyphenethylzinc bromide

Cat. No.: B13907165
M. Wt: 280.5 g/mol
InChI Key: ZMPGZEQNKLXQEF-UHFFFAOYSA-M
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Description

2-Methoxyphenethylzinc bromide is an organozinc compound with the molecular formula C9H11BrOZn. It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is particularly valuable due to its ability to facilitate the formation of carbon-carbon bonds, making it a useful tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenethylzinc bromide can be synthesized through the reaction of 2-methoxyphenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of 2-methoxyphenethyl bromide in THF.
  • Addition of zinc powder to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

The reaction can be represented as:

C9H11BrO+ZnC9H11BrOZn\text{C}_9\text{H}_11\text{BrO} + \text{Zn} \rightarrow \text{C}_9\text{H}_11\text{BrOZn} C9​H1​1BrO+Zn→C9​H1​1BrOZn

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenethylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can participate in reduction reactions to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common electrophiles include alkyl halides and carbonyl compounds. The reactions are typically carried out in THF or other aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Formation of new carbon-carbon bonds, resulting in more complex organic molecules.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Methoxyphenethylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-methoxyphenethylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophilic centers, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenethyl bromide: A precursor to 2-methoxyphenethylzinc bromide, used in similar types of reactions.

    Phenethylzinc bromide: Lacks the methoxy group, leading to different reactivity and selectivity.

    2-Methoxyphenylmagnesium bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.

Uniqueness

This compound is unique due to its specific reactivity and selectivity in forming carbon-carbon bonds. The presence of the methoxy group influences its electronic properties, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C9H11BrOZn

Molecular Weight

280.5 g/mol

IUPAC Name

bromozinc(1+);1-ethyl-2-methoxybenzene

InChI

InChI=1S/C9H11O.BrH.Zn/c1-3-8-6-4-5-7-9(8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

ZMPGZEQNKLXQEF-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1C[CH2-].[Zn+]Br

Origin of Product

United States

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